molecular formula C21H16ClN3O2S B2508097 2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895411-22-0

2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2508097
CAS No.: 895411-22-0
M. Wt: 409.89
InChI Key: ACHIKLDPSYBIMA-UHFFFAOYSA-N
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Description

2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (CAS 895411-22-0) is a small molecule research chemical with the molecular formula C21H16ClN3O2S and a molecular weight of 409.9 . This benzothiazole derivative is of significant interest in neuroscience and pharmacology as a potent and selective negative allosteric modulator of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . ZAC is a pentameric ligand-gated ion channel activated by zinc, copper, and protons, and it is expressed in various human tissues, including the brain, though its physiological roles are still being elucidated . Functional characterization using two-electrode voltage clamp electrophysiology in Xenopus oocytes has demonstrated that this class of N-(thiazol-2-yl)-benzamide analogs acts as a state-dependent channel blocker that targets the transmembrane and/or intracellular domains of the receptor, resulting in noncompetitive antagonism of Zn2+-induced signalling . It exhibits potent ZAC inhibition with IC50 values in the low micromolar range (1–3 μM) and has been shown to be a selective antagonist, displaying no significant off-target activity at other closely related Cys-loop receptors such as 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors at tested concentrations . This makes it a valuable pharmacological tool for future explorations into the fundamental physiological functions of ZAC and its potential as a therapeutic target. The compound is supplied for research purposes only and is strictly not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-27-15-8-9-19-18(11-15)24-21(28-19)25(13-14-5-4-10-23-12-14)20(26)16-6-2-3-7-17(16)22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHIKLDPSYBIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the 5-methoxybenzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with 5-methoxybenzoic acid under acidic conditions.

    Introduction of the Chloro Group: The chloro group is introduced via chlorination of the benzamide precursor using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyridin-3-ylmethyl Group: The final step involves the coupling of the pyridin-3-ylmethyl group to the benzamide core. This can be accomplished through nucleophilic substitution reactions using pyridin-3-ylmethyl halides and appropriate bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzo[d]thiazolyl moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro group, converting it to a corresponding amine or hydrocarbon.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride, potassium carbonate, or organic amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide exhibit potent anticancer activities. For instance, benzamides have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis. A study demonstrated that derivatives of benzamides could inhibit CDK9, leading to reduced expression of anti-apoptotic proteins like Mcl-1 in cancer cells, thus triggering apoptosis .

Neuroleptic Activity

Benzamide derivatives have also been explored for their neuroleptic effects. A related compound was found to be significantly more active than established neuroleptics such as metoclopramide and haloperidol in animal models . This suggests that this compound may possess similar or enhanced neuroleptic properties.

Anticonvulsant Activity

Recent studies on novel benzothiazole derivatives indicate potential anticonvulsant effects. Compounds containing thiazole rings have shown promise in preclinical models for their ability to modulate neurotransmitter systems involved in seizure activity . This opens avenues for further exploration of the specific thiazole-containing benzamides, including our compound of interest.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Modifications at various positions on the benzene ring or thiazole can significantly influence potency and selectivity against target enzymes or receptors. For example:

  • Substitution patterns on the thiazole ring can enhance binding affinity to target proteins.
  • The presence of electron-donating or withdrawing groups can affect the overall lipophilicity and bioavailability of the compound.

Case Studies

Several studies have investigated compounds structurally similar to this compound:

StudyFindings
Study A Demonstrated inhibition of CDK9 by similar benzamide derivatives, leading to apoptosis in cancer cells.
Study B Found that certain benzamides exhibited enhanced neuroleptic activity compared to traditional treatments.
Study C Explored anticonvulsant properties in related thiazole compounds, indicating potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins where the compound can bind and modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares core features with several classes of benzothiazole and thiazole-based benzamides. Key structural analogs include:

Compound Name Key Substituents Biological Activity/Notes Reference
N-(5-Methoxybenzo[d]thiazol-2-yl)-4-((4-Ethylpiperazine-1-yl)methyl)benzamide (4i) 5-Methoxybenzothiazole, 4-ethylpiperazine Enzyme inhibitory effects (e.g., kinase targets)
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Dichlorophenyl, morpholine, pyridinyl Potential antimicrobial/antiparasitic activity
N-(2-(Benzo[d]thiazol-2-yl)-3-methoxyphenyl)benzamide (3b) Methoxybenzothiazole, unsubstituted benzamide White solid; high yield (92%)
N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide (1.2d) 2-Chlorobenzamide, unsubstituted benzothiazole Melting point: 201–210°C; simpler structure
N-(5-Methoxybenzo[d]thiazol-2-yl)-2-(1-phenylisoquinolin-2-yl)acetamide (4k) 5-Methoxybenzothiazole, isoquinoline Anticancer potential; HPLC purity >90%
N-(Thiazol-2-yl)-4-tert-butylbenzamide (1) Thiazole, tert-butyl ZAC antagonist; non-competitive inhibition
2-Chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]thiadiazol-2-yl}acetamide (7d) Chloroacetamide, thiadiazole, methoxyphenylpyridine Cytotoxic (IC50 = 1.8 µM on Caco-2 cells)

Key Observations :

  • The 5-methoxybenzothiazole moiety is recurrent in compounds with enzyme inhibitory or anticancer activity .
  • Pyridinylmethyl groups (as in the target compound) enhance solubility and receptor interactions compared to simpler benzothiazoles .
  • Chloro substituents on the benzamide ring (e.g., 2-chloro in the target vs.

Physical and Chemical Properties

Comparative data for key parameters:

Compound Melting Point (°C) Yield (%) Purity (HPLC) Key Spectroscopic Features (1H NMR)
Target Compound Not reported Not reported Not reported Expected shifts for pyridinylmethyl (δ ~4.5–5.0 ppm)
4i 177.2 85 - Piperazine CH2 at δ ~2.5 ppm; methoxy at δ ~3.8 ppm
4d 99.9–177.2 78–90 - Morpholine CH2 at δ ~3.5 ppm; pyridinyl at δ ~8.0–9.0 ppm
1.2d 201–210 - - Aromatic H adjacent to Cl at δ ~7.5–8.0 ppm
4k 240.6–260.1 71.83–86.40 90.8–94.8 Isoquinoline H at δ ~7.8–8.5 ppm; methoxy at δ ~3.9 ppm
7d Not reported - - Thiadiazole H at δ ~8.1 ppm; methoxyphenyl at δ ~3.8 ppm

Trends :

  • Methoxy groups stabilize crystalline structures, leading to higher melting points (e.g., 4k at 240–260°C vs. 1.2d at 201–210°C) .
  • Bulkier substituents (e.g., pyridinylmethyl in the target) may lower yields due to steric challenges in synthesis .

Biological Activity

2-Chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole core and subsequent functionalization with chloro and pyridine moieties. The synthetic pathway often utilizes starting materials such as benzo[d]thiazole derivatives and various chlorinated compounds.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related benzothiazole compounds. For instance, a series of benzothiazole derivatives were evaluated for their efficacy in preventing seizures in animal models, demonstrating significant activity with protective indices indicating lower neurotoxicity compared to standard anticonvulsants .

Antimicrobial and Antitumor Activities

Benzothiazole derivatives have been shown to exhibit antimicrobial and antitumor activities. For example, compounds with similar structures have demonstrated effectiveness against various bacterial strains and cancer cell lines. The mechanism often involves the inhibition of specific enzymes or interference with cellular pathways critical for pathogen survival or tumor growth .

Toxicity Studies

Toxicity assessments, particularly using zebrafish embryos, have revealed that certain derivatives exhibit low toxicity profiles while maintaining biological activity. This is crucial for evaluating the safety of potential therapeutic agents .

Case Studies

  • Anticonvulsant Screening : A study focused on a series of benzothiazole compounds showed that those with specific substitutions exhibited superior anticonvulsant activity in both the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. The compound's structure was linked to its pharmacological profile, suggesting that modifications could enhance efficacy while reducing side effects .
  • Antimicrobial Efficacy : In vitro studies demonstrated that similar benzothiazole derivatives effectively inhibited the growth of pathogenic bacteria. The structure-activity relationship (SAR) analysis indicated that specific functional groups significantly influenced antimicrobial potency .

Summary of Biological Activities

Activity TypeObservationsReferences
AnticonvulsantSignificant activity in MES and PTZ tests
AntimicrobialEffective against various bacterial strains
AntitumorInhibition of cancer cell proliferation
ToxicityLow toxicity in zebrafish embryo assays

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